molecular formula C21H17BrN2OS B12000100 5-(4-Bromophenyl)-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Bromophenyl)-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12000100
M. Wt: 425.3 g/mol
InChI Key: SZRPHRMARURVQT-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound It features a unique structure combining bromophenyl, methyl, thienyl, and benzoxazine moieties, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the bromophenyl and thienyl groups through electrophilic aromatic substitution reactions. The final step often involves cyclization to form the benzoxazine ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper complexes can be employed to facilitate the coupling reactions, while automated systems ensure precise control over temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methyl groups, leading to the formation of sulfoxides or ketones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, ketones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a candidate for drug discovery and development, particularly in targeting specific proteins involved in diseases.

Medicine

Medicinally, the compound’s derivatives are being investigated for their anti-inflammatory, anti-cancer, and antimicrobial activities. The presence of multiple functional groups allows for fine-tuning of its pharmacological properties.

Industry

In the industrial sector, this compound is explored for its potential in creating advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and thienyl groups can engage in π-π stacking interactions, while the benzoxazine ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-(4-Chlorophenyl)-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: The chlorine atom provides different electronic effects compared to bromine, affecting its chemical behavior.

    5-(4-Methoxyphenyl)-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine:

Uniqueness

The presence of the bromophenyl group in 5-(4-Bromophenyl)-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can be leveraged to explore new chemical reactions and biological activities that are not possible with other similar compounds.

Properties

Molecular Formula

C21H17BrN2OS

Molecular Weight

425.3 g/mol

IUPAC Name

5-(4-bromophenyl)-5-methyl-2-thiophen-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H17BrN2OS/c1-21(14-8-10-15(22)11-9-14)24-18(16-5-2-3-6-19(16)25-21)13-17(23-24)20-7-4-12-26-20/h2-12,18H,13H2,1H3

InChI Key

SZRPHRMARURVQT-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O1)C5=CC=C(C=C5)Br

Origin of Product

United States

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